Cas no 1806137-69-8 (4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid)

4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid is a versatile pyridine derivative with a chloromethyl group at the 4-position, a hydroxy group at the 5-position, and a trifluoromethoxy substituent at the 2-position. Its carboxylic acid functionality enhances reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloromethyl and hydroxy groups allows for selective modifications, while the trifluoromethoxy moiety contributes to improved metabolic stability and lipophilicity in derived compounds. This compound is particularly useful in the development of bioactive molecules, offering a balance of reactivity and stability for further functionalization. Its structural features make it suitable for applications in medicinal chemistry and material science.
4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid structure
1806137-69-8 structure
Product Name:4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid
CAS No:1806137-69-8
MF:C8H5ClF3NO4
MW:271.577811956406
CID:4814789
Update Time:2025-05-19

4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid
    • Inchi: 1S/C8H5ClF3NO4/c9-1-3-4(14)2-13-6(5(3)7(15)16)17-8(10,11)12/h2,14H,1H2,(H,15,16)
    • InChI Key: HEBIHLGQDBTXNC-UHFFFAOYSA-N
    • SMILES: ClCC1C(=CN=C(C=1C(=O)O)OC(F)(F)F)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 288
  • XLogP3: 1.9
  • Topological Polar Surface Area: 79.6

4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029094803-1g
4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid
1806137-69-8 97%
1g
$1,504.90 2022-04-01

Additional information on 4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid

4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid (CAS 1806137-69-8): A Comprehensive Overview

In the realm of fine chemicals and pharmaceutical intermediates, 4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid (CAS 1806137-69-8) has emerged as a compound of significant interest. This heterocyclic derivative combines a pyridine core with multiple functional groups, including a chloromethyl moiety, a hydroxy group, and a trifluoromethoxy substituent, making it a versatile building block in organic synthesis. Researchers and manufacturers are increasingly focusing on this compound due to its potential applications in drug discovery and material science.

The molecular structure of 4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid features a unique combination of electron-withdrawing and electron-donating groups. The presence of the trifluoromethoxy group (OCF3) enhances the compound's lipophilicity, a property highly valued in medicinal chemistry for improving drug bioavailability. Meanwhile, the hydroxy group at position 5 and the carboxylic acid at position 3 provide additional sites for chemical modification, making this intermediate particularly valuable for structure-activity relationship (SAR) studies.

Recent trends in pharmaceutical research have shown growing interest in trifluoromethoxy-containing compounds, as evidenced by increased patent filings and scientific publications. The 4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid structure aligns perfectly with this trend, offering researchers a platform for developing novel bioactive molecules. Its CAS 1806137-69-8 identifier has become more frequently cited in chemical databases, reflecting its rising importance in synthetic chemistry.

The synthetic utility of 4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid extends beyond pharmaceutical applications. Materials scientists have explored its potential in creating advanced polymers with unique electronic properties. The chloromethyl group serves as an excellent handle for polymerization reactions or for attaching additional functional moieties, while the trifluoromethoxy substituent can impart desirable characteristics such as enhanced thermal stability or altered electronic properties to the resulting materials.

From a commercial perspective, the demand for CAS 1806137-69-8 has been steadily increasing, particularly from contract research organizations (CROs) and pharmaceutical companies engaged in early-stage drug discovery. Suppliers have responded by improving synthesis protocols to enhance yield and purity of this valuable intermediate. The current market for 4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid reflects the broader industry shift toward more complex, multifunctional building blocks that can accelerate the drug development process.

Analytical characterization of 4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and HPLC. The compound's distinct 1H NMR pattern, featuring characteristic signals from the pyridine ring protons, chloromethyl group, and hydroxy proton, serves as a fingerprint for quality control purposes. These analytical methods ensure that researchers receive material of consistent quality for their synthetic applications.

Storage and handling recommendations for CAS 1806137-69-8 follow standard protocols for organic compounds. While not classified as hazardous under normal conditions, proper precautions should be taken to maintain the compound's stability. Suppliers typically recommend storage in a cool, dry environment, protected from light and moisture, to preserve the reactivity of both the chloromethyl group and the carboxylic acid functionality.

The future outlook for 4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid appears promising, with potential applications expanding into new areas of chemical research. As the pharmaceutical industry continues to explore fluorine-containing compounds for their unique properties, intermediates like CAS 1806137-69-8 will likely see increased utilization. Furthermore, advances in synthetic methodology may open additional pathways for modifying this versatile scaffold, potentially leading to novel applications in catalysis or materials science.

For researchers considering 4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid for their projects, several key considerations emerge. The compound's multifunctional nature allows for diverse synthetic transformations, but also requires careful planning of reaction sequences to avoid unwanted side reactions. Recent literature suggests successful applications in nucleophilic substitution reactions (utilizing the chloromethyl group), esterification or amidation (via the carboxylic acid), and various protecting group strategies for the hydroxy functionality.

In conclusion, 4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid (CAS 1806137-69-8) represents a valuable addition to the toolkit of synthetic chemists. Its unique combination of functional groups, coupled with the growing importance of trifluoromethoxy-substituted compounds in medicinal chemistry, positions this intermediate as a compound of continuing interest. As research progresses, we can anticipate new applications and synthetic methodologies emerging for this versatile pyridine derivative.

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